

Thermodynamic stability of 4-Chloro-2-hydroxy-3-methoxybenzoic acid

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Compound of Interest

Compound Name: *4-Chloro-2-hydroxy-3-methoxybenzoic acid*

CAS No.: *1784240-35-2*

Cat. No.: *B1470407*

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An In-depth Technical Guide to the Thermodynamic Stability of **4-Chloro-2-hydroxy-3-methoxybenzoic Acid**

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) or its synthetic intermediates is a cornerstone of modern drug development, directly influencing shelf-life, formulation strategies, manufacturing processes, and regulatory approval. This guide provides a comprehensive framework for evaluating the thermodynamic stability of **4-Chloro-2-hydroxy-3-methoxybenzoic acid**. While specific experimental data for this compound is not extensively documented in public literature, this paper establishes a robust, multi-faceted methodology for its characterization. By integrating theoretical principles of chemical structure, predictive computational modeling, and rigorous experimental thermal analysis techniques, this document serves as a complete technical protocol for researchers, chemists, and drug development professionals to definitively assess the stability profile of this and other novel substituted benzoic acid derivatives.

Molecular Profile and Theoretical Stability Assessment

Understanding the thermodynamic stability of **4-Chloro-2-hydroxy-3-methoxybenzoic acid** begins with a thorough analysis of its molecular structure. The arrangement and electronic nature of the substituents on the benzoic acid core create a unique chemical environment that dictates its intrinsic stability.

Table 1: Physicochemical Properties of **4-Chloro-2-hydroxy-3-methoxybenzoic acid**

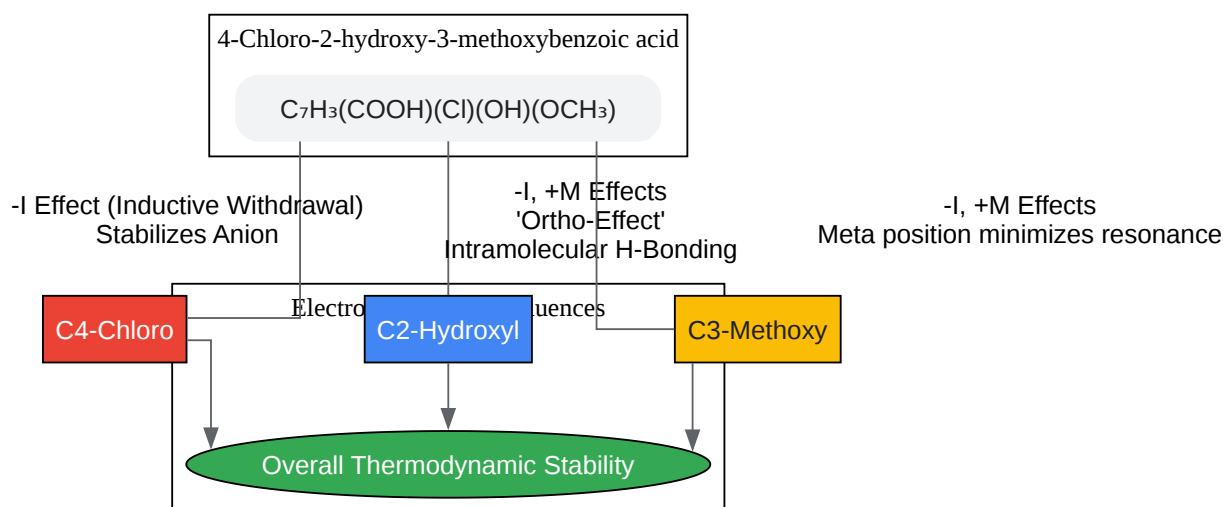
Property	Value	Source/Method
IUPAC Name	4-Chloro-2-hydroxy-3-methoxybenzoic acid	Nomenclature
Molecular Formula	C ₈ H ₇ ClO ₄	Calculated
Molecular Weight	202.59 g/mol	Calculated
CAS Number	Not readily available in public databases	-
Predicted Melting Point	200-220 °C	Based on analogues
Structure	-	

The Influence of Aromatic Substituents

The stability of the molecule is governed by the interplay of electronic effects from its three substituents: a chloro group at position 4, a hydroxyl group at position 2, and a methoxy group at position 3. These effects modulate the electron density of the aromatic ring and the stability of the carboxylate conjugate base.

- Chloro Group (-Cl) at C4: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, which helps to delocalize and stabilize the negative charge of the carboxylate anion upon dissociation, thereby increasing the compound's acidity and influencing its chemical stability.^{[1][2]}

- Methoxy Group (-OCH₃) at C3: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing via induction (-I) but is more powerfully electron-donating through resonance (+M).[2] Its position at the meta-position, however, minimizes the resonance effect on the carboxyl group, making its inductive effect more pronounced in this context.
- Hydroxyl Group (-OH) at C2 (Ortho Position): The hydroxyl group is also bifunctional, with a -I and a +M effect. However, its placement at the ortho position introduces a significant phenomenon known as the "ortho-effect".[3][4] Almost all ortho-substituents, regardless of their electronic nature, increase the acid strength of a benzoic acid. This is theorized to be a combination of steric hindrance, which can disrupt the coplanarity of the carboxyl group with the ring, and intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxyl group. This hydrogen bonding stabilizes the carboxylate anion, significantly impacting the molecule's overall thermodynamic profile.



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Caption: Logical diagram of substituent effects on molecular stability.

Computational Prediction of Thermodynamic Properties

Before undertaking resource-intensive experimental work, computational chemistry provides invaluable predictive insights into a molecule's thermodynamic properties.[5] Modern quantum mechanical methods can calculate key parameters that define stability.

The prediction of thermodynamic properties such as the enthalpy of formation (ΔH_f) and Gibbs free energy (G) from first principles is a powerful tool.[6][7] These calculations model the molecule's electronic structure to determine its energy state, providing a quantitative measure of its intrinsic stability.



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Caption: Workflow for computational prediction of thermodynamic properties.

This *in silico* approach allows for the early-stage screening of molecular stability, guiding experimental design and prioritizing candidates in drug discovery pipelines.

Experimental Determination of Thermal Stability

The theoretical and computational assessments must be validated through rigorous experimental analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for this purpose.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides critical data on melting point (T_m), enthalpy of fusion (ΔH_{fus}), glass transitions, and the onset temperature of decomposition (T_{onset}).[10][11]

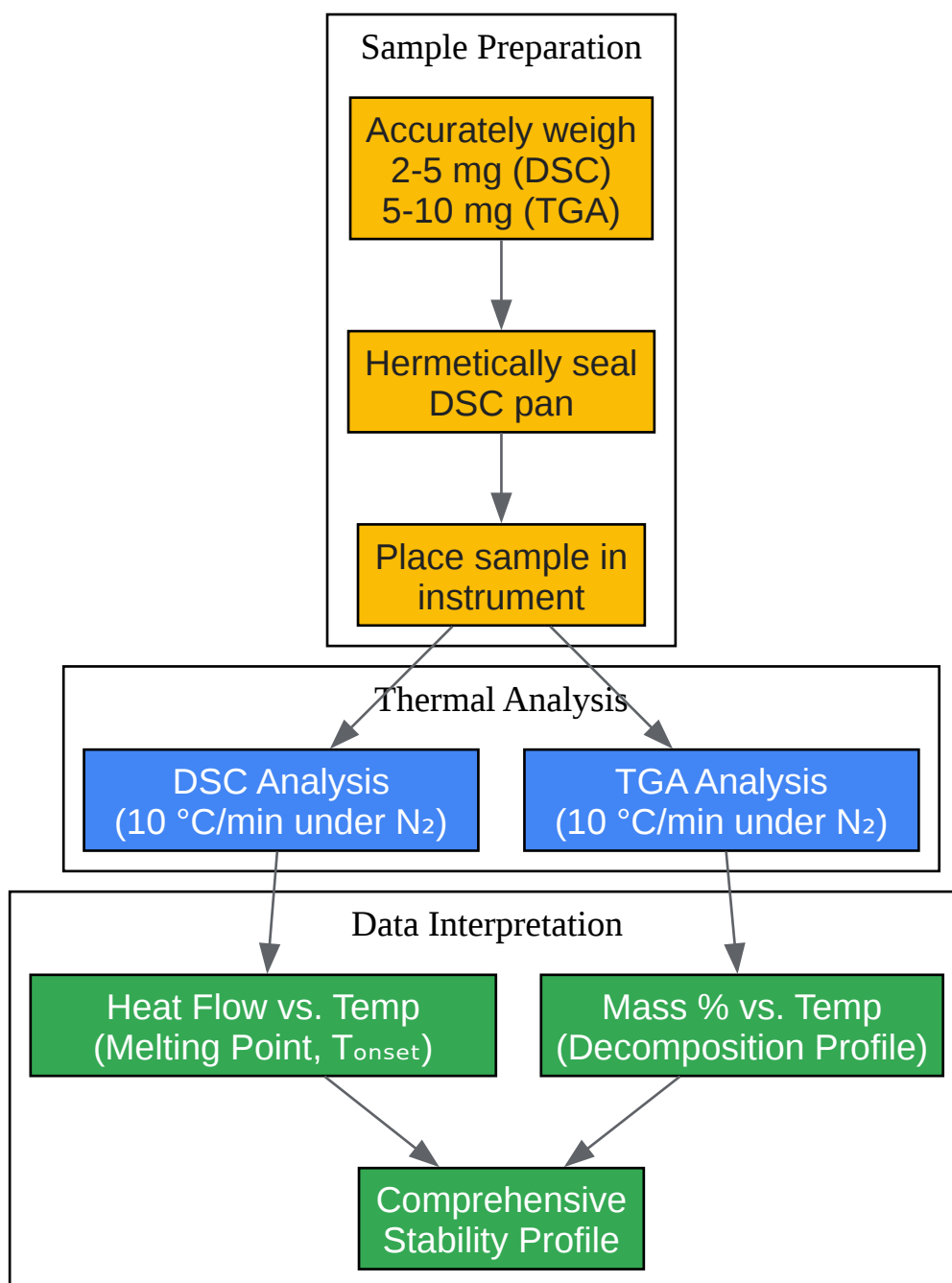
- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) across the expected temperature range.
- Sample Preparation: Accurately weigh 2-5 mg of **4-Chloro-2-hydroxy-3-methoxybenzoic acid** into a clean, non-reactive aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation prior to decomposition. Prepare an identical empty sealed pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the cell at a starting temperature (e.g., 25 °C).
 - Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature well beyond the expected decomposition (e.g., 350 °C).
- Data Analysis: Record the heat flow versus temperature. Identify and analyze key thermal events:
 - A sharp endothermic peak indicates the melting point.
 - An exothermic event following the melt typically indicates thermal decomposition. The onset temperature of this exotherm is a critical measure of stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.^[12] It is used to determine the temperature at which degradation begins and to quantify the mass loss associated with decomposition events.

- Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

- Sample Preparation: Place 5-10 mg of **4-Chloro-2-hydroxy-3-methoxybenzoic acid** into a tared TGA pan (typically ceramic or platinum).
- Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert nitrogen atmosphere (e.g., 20-50 mL/min).
- Thermal Program:
 - Equilibrate at a starting temperature (e.g., 25 °C) and allow the mass reading to stabilize.
 - Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C or until mass loss is complete).
- Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of mass loss is a key indicator of the initiation of thermal decomposition.



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Caption: Integrated experimental workflow for thermal analysis.

Data Interpretation and Reporting

The synthesis of data from DSC and TGA provides a comprehensive picture of thermal stability. Based on analyses of similar compounds, such as 4-methoxybenzoic acid, a predicted thermal

profile can be constructed.[13]

Table 2: Predicted Thermal Analysis Data for **4-Chloro-2-hydroxy-3-methoxybenzoic acid**

Parameter	Technique	Predicted Value	Interpretation
Melting Point (T _m)	DSC	~210 °C	Sharp endotherm indicating a transition from solid to liquid phase.
Enthalpy of Fusion (ΔH _{fus})	DSC	15-25 kJ/mol	Energy required to melt the crystalline solid.
Decomposition Onset (TGA Tonset)	TGA	> 220 °C	The temperature at which significant mass loss begins.
Decomposition Onset (DSC Tonset)	DSC	> 220 °C	The onset of the exothermic decomposition event following the melt.
Mass Loss at 350 °C	TGA	> 50%	Indicates significant degradation, likely involving decarboxylation and other fragmentations.

The proximity of the decomposition onset to the melting point is a critical parameter. A small window between melting and decomposition suggests that the molten state is highly unstable, which has significant implications for melt-based formulation or manufacturing processes.

Conclusion

A thorough evaluation of the thermodynamic stability of **4-Chloro-2-hydroxy-3-methoxybenzoic acid** requires an integrated, evidence-based approach. The theoretical assessment, grounded in the fundamental electronic and steric effects of its substituents,

provides a predictive hypothesis for its behavior. This hypothesis is then refined by computational modeling and ultimately confirmed or adjusted by empirical data from DSC and TGA. This disciplined workflow ensures a complete and reliable characterization of the molecule's stability, providing the critical data necessary for informed decision-making in pharmaceutical research and development.

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